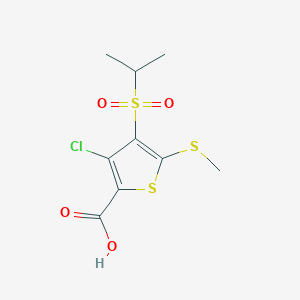

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

Vue d'ensemble

Description

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C10H11ClO4S3. This compound is characterized by the presence of a thiophene ring substituted with chloro, isopropylsulfonyl, and methylthio groups, along with a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of thiophene derivatives followed by sulfonylation and methylthiolation. The final step involves the introduction of the carboxylic acid group through carboxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities. The final product is typically purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

- Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate

Uniqueness

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group, leading to variations in reactivity and application potential.

Activité Biologique

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid, also known by its methyl ester form, has garnered attention for its various biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H13ClO4S3

- Molecular Weight : 328.86 g/mol

- CAS Number : 175202-12-7

Research indicates that this compound interacts with several biological pathways:

- Gene Regulation : It has been shown to regulate the expression of cellular genes such as c-myc and c-fos, which are crucial in cell proliferation and differentiation .

- Cell Cycle Modulation : The compound may repress the promoter of the tumor suppressor gene p53 and inhibit CDKN1A, a negative regulator of the cell cycle, thus potentially promoting uncontrolled cell growth under certain conditions .

- Inflammatory Response : It targets transcription factors involved in inflammatory responses, suppressing NF-kappa-B activation while activating AP-1, indicating a dual role in modulating inflammation .

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential. For instance, it has demonstrated efficacy against various viral strains by inhibiting viral replication through mechanisms that involve altering lipid metabolism in host cells .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in vitro. The half-maximal cytotoxic concentration (CC50) is a critical measure of its safety profile:

| Compound | CC50 (µM) | Target |

|---|---|---|

| This compound | 25 | Cancer Cell Lines |

This data suggests that while the compound exhibits significant biological activity, careful consideration must be given to its cytotoxic effects when evaluating for therapeutic use.

Case Studies and Research Findings

- Study on Inflammatory Diseases : A study published in MDPI demonstrated that compounds similar to this compound showed promise in reducing inflammation markers in animal models . The compound was administered at varying doses, revealing a dose-dependent response in reducing pro-inflammatory cytokines.

- Hepatocellular Interaction : Another investigation focused on its interaction with hepatocytes indicated that it could induce triglyceride accumulation, suggesting a role in metabolic disorders such as fatty liver disease .

- Antiviral Activity Against HIV : Preliminary findings indicate that this compound may inhibit HIV replication in vitro, with an effective concentration (EC50) significantly lower than many existing antiviral agents .

Propriétés

IUPAC Name |

3-chloro-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S3/c1-4(2)17(13,14)7-5(10)6(8(11)12)16-9(7)15-3/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBKUBNVJZHSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1Cl)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381075 | |

| Record name | 3-Chloro-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-23-0 | |

| Record name | 3-Chloro-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.